molecular formula C13H12N2O3 B10949437 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10949437
M. Wt: 244.25 g/mol
InChI Key: OJGGNLDPGUSSER-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound known for its versatile applications in various fields of chemistry and biology This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The final step involves the introduction of the carboxylate group. This can be achieved through esterification, where the pyrazole derivative reacts with an appropriate carboxylic acid or its derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl and carboxylate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of alcohols or hydroxy derivatives.

    Substitution: Formation of halogenated or aminated pyrazole derivatives.

Scientific Research Applications

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate
  • 2-oxo-2-phenylethyl 1H-pyrazole-5-carboxylate
  • 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the phenyl and carboxylate groups enhances its potential for diverse applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

phenacyl 2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-15-11(7-8-14-15)13(17)18-9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

OJGGNLDPGUSSER-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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